molecular formula C24H22N2O4 B12027846 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767320-54-7

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12027846
CAS No.: 767320-54-7
M. Wt: 402.4 g/mol
InChI Key: PBHVNIJTTVGOCH-KOEQRZSOSA-N
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Preparation Methods

The synthesis of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the phenylacetyl hydrazone intermediate. This intermediate is then reacted with 4-ethoxybenzoic acid under specific conditions to form the final product

Chemical Reactions Analysis

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable tool for studying various biochemical pathways and reactions.

Mechanism of Action

The exact mechanism of action for 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes .

Comparison with Similar Compounds

Similar compounds to 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity.

Properties

CAS No.

767320-54-7

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H22N2O4/c1-2-29-21-14-10-20(11-15-21)24(28)30-22-12-8-19(9-13-22)17-25-26-23(27)16-18-6-4-3-5-7-18/h3-15,17H,2,16H2,1H3,(H,26,27)/b25-17+

InChI Key

PBHVNIJTTVGOCH-KOEQRZSOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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